
Cyclotridecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotridecene is an organic compound with the chemical formula C₁₃H₂₄ It is a cycloalkene, specifically a cyclic hydrocarbon with a double bond within a thirteen-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclotridecene can be synthesized through various methods. One common synthetic route involves the ring-closing metathesis (RCM) reaction. This method uses a catalyst, typically a ruthenium-based complex, to facilitate the formation of the thirteen-membered ring from a suitable diene precursor. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and moderate temperatures to ensure the stability of the catalyst and the reactants.
Industrial Production Methods
In an industrial setting, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and efficiency of the reaction. The choice of catalyst and reaction conditions is crucial to minimize side reactions and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclotridecene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclotridecanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in this compound can be reduced to form cyclotridecane using hydrogen gas in the presence of a palladium or platinum catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Cyclotridecanone
Reduction: Cyclotridecane
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Cyclotridecene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of larger macrocyclic compounds and as a model compound for studying ring strain and reactivity in cycloalkenes.
Biology: Investigated for its potential use in the development of new pharmaceuticals due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclotridecene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophiles to form new bonds. In biological systems, the mechanism of action would depend on the specific molecular targets and pathways involved, which are currently under investigation.
Comparison with Similar Compounds
Cyclotridecene can be compared with other cycloalkenes such as cyclododecene and cyclotetradecene. While all these compounds share the characteristic of having a cyclic structure with a double bond, this compound is unique due to its thirteen-membered ring, which imparts different physical and chemical properties. For example, this compound has a different ring strain compared to cyclododecene and cyclotetradecene, affecting its reactivity and stability.
Similar Compounds
Cyclododecene: A twelve-membered ring with a double bond.
Cyclotetradecene: A fourteen-membered ring with a double bond.
This compound’s unique ring size and structure make it a valuable compound for various applications and studies in chemistry and related fields.
Properties
Molecular Formula |
C13H24 |
|---|---|
Molecular Weight |
180.33 g/mol |
IUPAC Name |
cyclotridecene |
InChI |
InChI=1S/C13H24/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-2H,3-13H2/b2-1- |
InChI Key |
AVHHUCROZGSCGZ-UPHRSURJSA-N |
Isomeric SMILES |
C1CCCCC/C=C\CCCCC1 |
Canonical SMILES |
C1CCCCCC=CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
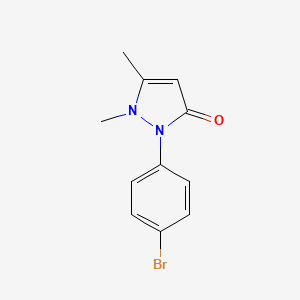
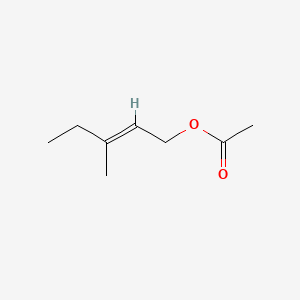
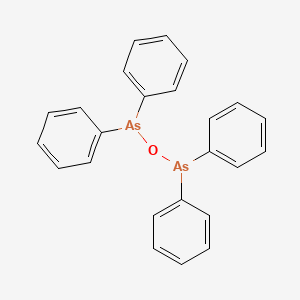
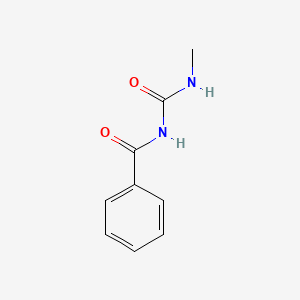
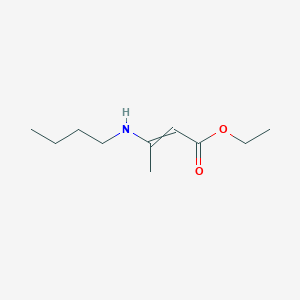

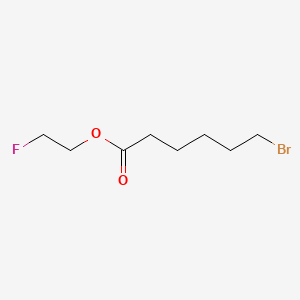
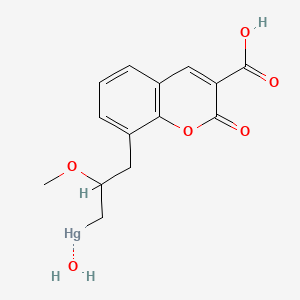
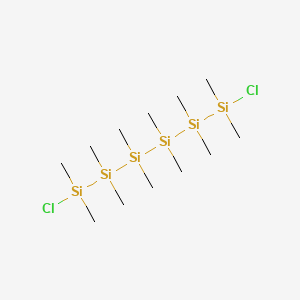
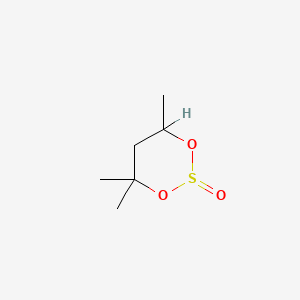
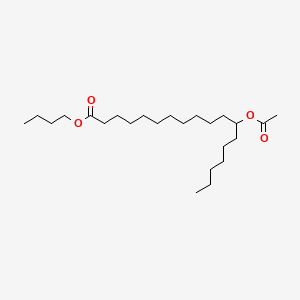
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)
